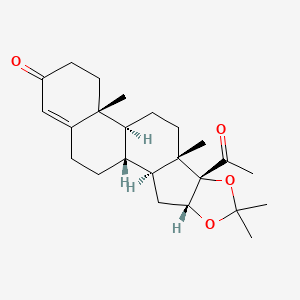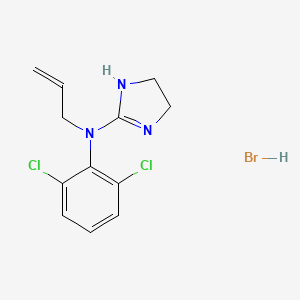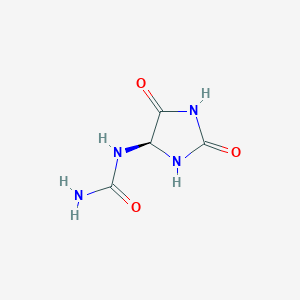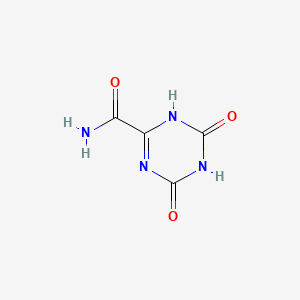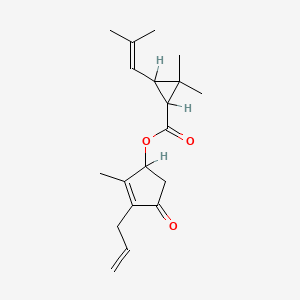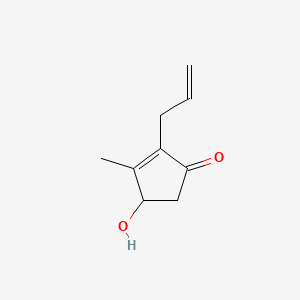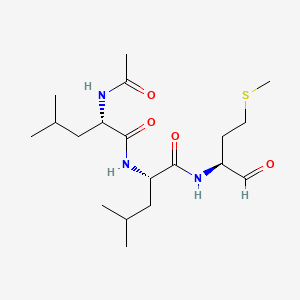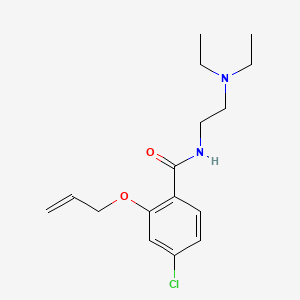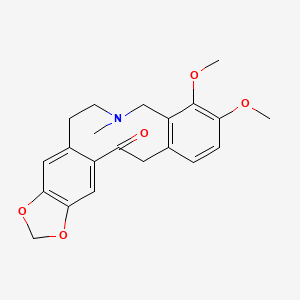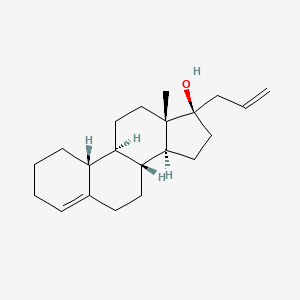
Atalaphillinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atalaphillinine is an acridone alkaloid . It has been isolated from Atalantia monophylla . The structure of Atalaphillinine has been established based on chemical and spectroscopic investigations, particularly NMR, ultraviolet, infrared, and mass spectrometry .
Molecular Structure Analysis
Atalaphillinine has a molecular formula of C23H23NO4 and a molecular weight of 377.43 . The structure of Atalaphillinine includes a 7H-Pyrano [2,3-c]acridin-7-one, 3,12-dihydro-6,11-dihydroxy-3,3-dimethyl-5- (3-methyl-2-buten-1-yl)- . For a more detailed molecular structure analysis, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Physical And Chemical Properties Analysis
Atalaphillinine has a molecular formula of C23H23NO4 and a molecular weight of 377.43 . More detailed physical and chemical properties can be analyzed using various techniques, as discussed in the literature .Scientific Research Applications
Antimalarial Activity
Atalaphillinine and its Antimalarial Properties : Atalaphillinine, a compound found in certain plants of the Rutaceae family, has demonstrated potent antimalarial properties. In vitro studies revealed that atalaphillinine effectively suppressed the growth of Plasmodium yoelii, a parasite causing malaria in rodents, at a concentration of 10 micrograms/ml. In vivo experiments showed that when atalaphillinine was administered intraperitoneally at a dose of 50 mg/kg for three days to mice infected with Plasmodium berghei or Plasmodium vinckei, it completely suppressed the development of malaria parasites without any apparent acute toxic effects (Fujioka et al., 1989).
Activity Against Pneumocystis Carinii
Inhibition of Pneumocystis Carinii Growth : Beyond its antimalarial effects, atalaphillinine has also been found to inhibit the growth of Pneumocystis carinii, a fungus causing pneumonia, especially in immunocompromised individuals. In a culture model for P. carinii, atalaphillinine demonstrated a potency similar to that of chloroquine, a well-known antimalarial and anti-Pneumocystis drug (Queener et al., 1991).
Antiproliferative Effects on Cancer Cell Lines
Potential as an Anticancer Agent : Atalaphillinine and its related acridone alkaloids have shown promising antiproliferative activity against various cancer cell lines. These compounds were found to be particularly potent against tumor cell lines, while exhibiting minimal cytotoxicity towards normal human cell lines. The findings suggest that structural features such as a secondary amine, hydroxyl groups, and a prenyl group play crucial roles in the antiproliferative activities of these compounds (Kawaii et al., 1999).
properties
CAS RN |
56296-87-8 |
|---|---|
Product Name |
Atalaphillinine |
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6,11-dihydroxy-3,3-dimethyl-5-(3-methylbut-2-enyl)-12H-pyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C23H23NO4/c1-12(2)8-9-15-21(27)17-19(14-10-11-23(3,4)28-22(14)15)24-18-13(20(17)26)6-5-7-16(18)25/h5-8,10-11,25,27H,9H2,1-4H3,(H,24,26) |
InChI Key |
QJMYUQUOPGKBEZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C |
Appearance |
Solid powder |
Other CAS RN |
56296-87-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Atalaphillinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



